molecular formula C4H5KO5 B7780669 2,3-Oxiranedicarboxylic acid CAS No. 6311-64-4

2,3-Oxiranedicarboxylic acid

Cat. No.: B7780669
CAS No.: 6311-64-4
M. Wt: 172.18 g/mol
InChI Key: JTUKXVBOOVPPPB-UHFFFAOYSA-N
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Description

2,3-Oxiranedicarboxylic acid (CAS No. 16533-72-5), also known as cis-epoxysuccinic acid, is a dicarboxylic acid containing an epoxide functional group. Its molecular formula is C₄H₄O₅, with a molecular weight of 132.07 g/mol . The compound is characterized by two carboxylic acid groups attached to a three-membered oxirane (epoxide) ring, resulting in a planar, rigid structure.

This acid is primarily formed during oxidative degradation processes of aromatic compounds, such as dihydroxyacetophenones (DHAPs), under alkaline hydrogen peroxide conditions. Key intermediates in its synthesis include muconic acids, which undergo ring fragmentation and subsequent oxidation to yield this compound alongside other low-molecular-weight acids (e.g., oxalic, malonic, and maleic acids) . The compound is typically deprotonated under industrial bleaching conditions, existing as an anion in aqueous solutions .

This compound serves as a precursor to polyepoxysuccinic acid, a homopolymer widely used as a non-phosphorus, biodegradable scale inhibitor in water treatment applications .

Properties

CAS No.

6311-64-4

Molecular Formula

C4H5KO5

Molecular Weight

172.18 g/mol

IUPAC Name

potassium;hydride;oxirane-2,3-dicarboxylic acid

InChI

InChI=1S/C4H4O5.K.H/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;+1;-1

InChI Key

JTUKXVBOOVPPPB-UHFFFAOYSA-N

SMILES

C1(C(O1)C(=O)O)C(=O)O

Canonical SMILES

[H-].C1(C(O1)C(=O)O)C(=O)O.[K+]

Related CAS

3272-11-5 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Oxiranedicarboxylic acid can be synthesized through the epoxidation of maleic acid or fumaric acid. The reaction typically involves the use of a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds as follows: [ \text{C4H4O4 (maleic acid or fumaric acid) + RCO3H (peracid) → C4H4O5 (this compound) + RCO2H (carboxylic acid)} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous epoxidation of maleic anhydride using hydrogen peroxide as the oxidizing agent. The reaction is carried out in the presence of a catalyst, such as tungsten or molybdenum compounds, to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Oxiranedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex molecules.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy acids.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids or other oxidized derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of β-hydroxy acids or other substituted products.

Scientific Research Applications

2,3-Oxiranedicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of polymers, resins, and as a cross-linking agent in coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,3-oxiranedicarboxylic acid involves the reactivity of the oxirane ring and the carboxylic acid groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in ring-opening reactions, forming various derivatives. The carboxylic acid groups can also undergo typical acid-base reactions, contributing to the compound’s versatility in different chemical environments.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of 2,3-Oxiranedicarboxylic Acid and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound C₄H₄O₅ 132.07 Epoxide, two -COOH Degradation intermediate; polymer precursor
Oxalic acid C₂H₂O₄ 90.03 Two -COOH Bleaching, metal chelation
Maleic acid C₄H₄O₄ 116.07 Two -COOH, alkene Industrial synthesis of resins
(2S,3S)-2,3-Oxiranedicarboxylic acid diethyl ester C₈H₁₀O₅ 186.16 Epoxide, two ester groups Organic synthesis intermediate

Key Observations :

  • Epoxide vs. Alkene : Unlike maleic acid (which has a conjugated double bond), the epoxide ring in this compound confers higher ring strain and reactivity, enabling polymerization .
  • Carboxylic Acids vs. Esters : The diethyl ester derivative lacks ionic solubility but offers enhanced lipophilicity for synthetic applications .

Functional Analogues in Water Treatment

Table 2: Performance Comparison of Scale Inhibitors

Compound Phosphorus Content Biodegradability Calcium Carbonate Inhibition Efficiency Key Applications
Polyepoxysuccinic acid (homopolymer of this compound) None High >90% at 10 ppm Cooling towers, desalination
ATMP (Amino tris(methylene phosphonic acid)) High Low ~80% at 10 ppm Industrial boilers
HEDP (1-Hydroxyethylidene diphosphonic acid) High Moderate ~85% at 10 ppm Oilfield water treatment

Key Observations :

  • Environmental Impact : Polyepoxysuccinic acid outperforms phosphonates (ATMP, HEDP) in biodegradability and eco-toxicity, aligning with stringent environmental regulations .
  • Efficiency : The polymer’s carboxylate and epoxide groups enable superior calcium carbonate dispersion via electrostatic repulsion and crystal distortion .

Polymer Derivatives

The homopolymer polyepoxysuccinic acid (molecular weight: 400–1500 g/mol) is synthesized via base-catalyzed ring-opening polymerization of this compound. Compared to its monomer, the polymer exhibits:

  • Enhanced thermal stability (stable up to 200°C).
  • Improved solubility in high-pH environments (>12) .
  • Synergistic effects when combined with zinc ions for corrosion inhibition .

Biological Activity

2,3-Oxiranedicarboxylic acid, also known as 2,3-epoxysuccinic acid, is a dicarboxylic acid characterized by an oxirane ring. This unique structure imparts significant biological activity, particularly in its interactions with various enzymes and cellular pathways. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula : C4_4H4_4O4_4
  • Molar Mass : Approximately 132.07 g/mol
  • Structure : The compound features a reactive oxirane ring which allows it to participate in various biochemical interactions.

This compound primarily interacts with cysteine cathepsins, a class of proteolytic enzymes involved in protein degradation within lysosomes. The mechanism involves:

  • Covalent Bonding : The oxirane ring forms a covalent bond with the thiol group of cysteine residues in the active site of these enzymes.
  • Enzyme Activity Alteration : This interaction modifies the activity of cysteine cathepsins, influencing the proteolytic processing of signaling molecules and thereby affecting cellular signaling pathways and gene expression.

Enzyme Interactions

Research indicates that this compound exhibits significant inhibition of cysteine cathepsins. This inhibition can lead to:

  • Alterations in cellular metabolism.
  • Changes in signaling pathways that could have therapeutic implications.

Table 1 summarizes key findings from studies on the biological activity of this compound.

Study Findings Implications
Inhibition of cysteine cathepsins leads to altered signaling pathways.Potential therapeutic applications in diseases involving proteolytic dysregulation.
Induces mobilization of intracellular calcium levels via SUCNR1 pathways.May affect cellular responses to stress and inflammation.
Demonstrated enantioselective synthesis involving this compound derivatives.Useful in synthesizing biologically active compounds.

Case Studies

  • Cell Viability Assays : In experiments with HEK293 cells, varying concentrations of this compound were tested for their effects on cell viability and signaling pathways. Results indicated that at specific concentrations (1-100 μM), the compound significantly inhibited cAMP levels with an EC50 value of 2.7 μM .
  • Therapeutic Applications : Investigations into the compound's role in inflammatory processes have shown potential for its use in modulating immune responses. For instance, studies suggest that its ability to inhibit cysteine cathepsins may provide a pathway for developing treatments for conditions characterized by excessive proteolysis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Unique Characteristics
2,3-Epoxysuccinic AcidSimilar oxirane structureDifferent position of the oxirane ring impacts reactivity.
2,3-Dihydroxybutanedioic AcidContains hydroxyl groups instead of an oxirane ringLacks epoxide functionality leading to different biological interactions.

Q & A

What analytical methods are used to identify 2,3-Oxiranedicarboxylic acid in oxidative degradation mixtures?

Level: Basic
Answer:
this compound is identified in degradation mixtures using gas chromatography-mass spectrometry (GC–MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods are critical for resolving complex mixtures of organic acids formed during oxidative degradation of aromatic precursors like dihydroxyacetophenones. For example:

  • GC–MS employs oximation/trimethylsilylation to derivatize acidic compounds, enhancing detection sensitivity for low-molecular-weight degradation products .
  • NMR provides structural confirmation, particularly for intermediates like muconic acids and quinones, which precede this compound formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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